molecular formula C21H19NO5 B5492263 methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate

methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate

Cat. No. B5492263
M. Wt: 365.4 g/mol
InChI Key: RHCZODNPSGPFSA-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate (MDA-19) is a synthetic cannabinoid that has gained significant interest in the scientific community due to its potential therapeutic properties. This compound was first synthesized in 2004 by researchers at the University of Connecticut and has since been studied extensively for its effects on the endocannabinoid system.

Mechanism of Action

Methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate acts as a selective agonist for the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. Activation of the CB2 receptor has been shown to have a wide range of therapeutic effects, including anti-inflammatory, analgesic, and anti-cancer properties.
Biochemical and Physiological Effects:
methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate has been shown to have a number of biochemical and physiological effects, including the regulation of immune function, the inhibition of cancer cell growth, and the reduction of inflammation and pain. methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate has also been shown to have neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate is its selectivity for the CB2 receptor, which allows for more targeted therapeutic effects without the unwanted side effects associated with non-selective cannabinoid agonists. However, one limitation of methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate is its relatively low potency compared to other synthetic cannabinoids, which may limit its effectiveness in certain applications.

Future Directions

There are a number of potential future directions for research on methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate, including the development of more potent and selective CB2 agonists, the investigation of its potential use in the treatment of neurodegenerative diseases, and the exploration of its effects on other physiological systems beyond the endocannabinoid system. Additionally, further research is needed to fully understand the mechanisms underlying methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate's therapeutic effects and to optimize its dosing and delivery for clinical use.

Synthesis Methods

Methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate is synthesized through a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with indole-3-carboxylic acid to form an intermediate compound. This intermediate is then reacted with acetic anhydride to form the final product, methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate.

Scientific Research Applications

Methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer, inflammation, and pain. Research has shown that methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate has potent anti-inflammatory and anti-cancer effects, and may also have neuroprotective properties.

properties

IUPAC Name

methyl 1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-25-18-10-8-14(12-19(18)26-2)9-11-20(23)22-13-16(21(24)27-3)15-6-4-5-7-17(15)22/h4-13H,1-3H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCZODNPSGPFSA-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate

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